Methyl 4-(prolylamino)benzoate
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Overview
Description
Methyl 4-(pyrrolidine-2-amido)benzoate is an organic compound that features a pyrrolidine ring attached to a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(pyrrolidine-2-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with pyrrolidine and subsequent esterification. One common method includes the following steps:
Amidation: 4-aminobenzoic acid reacts with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Esterification: The resulting 4-(pyrrolidine-2-amido)benzoic acid is then esterified using methanol and a catalyst like sulfuric acid to yield methyl 4-(pyrrolidine-2-amido)benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyrrolidine-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-(pyrrolidine-2-amido)benzoic acid.
Reduction: 4-(pyrrolidine-2-amino)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(pyrrolidine-2-amido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-(pyrrolidine-2-amido)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(pyridine-4-amido)benzoate: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
Pyrrolidine-2-one: A simpler structure with a single pyrrolidine ring.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.
Uniqueness
Methyl 4-(pyrrolidine-2-amido)benzoate is unique due to the combination of the pyrrolidine ring and the benzoate ester, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H16N2O3 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl 4-(pyrrolidine-2-carbonylamino)benzoate |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)9-4-6-10(7-5-9)15-12(16)11-3-2-8-14-11/h4-7,11,14H,2-3,8H2,1H3,(H,15,16) |
InChI Key |
DCIIDUWEEGRJPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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